Lipophilicity Comparison Across Ortho, Meta, and Para Isomers
The computed partition coefficient (XlogP) for the ortho‑isomer (CAS 1018506-37-0) is 0.5, whereas the meta‑isomer (CAS 1018542-66-9) exhibits a logP of 2.37 and the para‑isomer (CAS 705256-69-5) an XlogP of 0.7 [1]. The large difference between ortho and meta positions (ΔlogP ≈ 1.9) reflects the ortho‑amino group's ability to engage in intramolecular hydrogen bonding, reducing solvent‑accessible lipophilicity and potentially improving aqueous solubility.
| Evidence Dimension | Computed octanol‑water partition coefficient (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 0.5 (3-(2-aminophenyl)-N-methylpropanamide) |
| Comparator Or Baseline | Meta‑isomer: logP = 2.37 (3-(3-aminophenyl)-N-methylpropanamide); Para‑isomer: XlogP = 0.7 (3-(4-aminophenyl)-N-methylpropanamide) |
| Quantified Difference | Ortho vs. meta: ΔlogP = 1.87 (ortho more hydrophilic); Ortho vs. para: ΔXlogP = 0.2 |
| Conditions | Computed values from PubChem XLogP3 and ChemSrc logP algorithms |
Why This Matters
A 1.9‑log‑unit shift in lipophilicity directly alters aqueous solubility and passive membrane permeability, making the ortho isomer chemically distinct from the meta isomer for experimental design requiring balanced hydrophilic‑lipophilic character.
- [1] PubChem. Computed XLogP3-AA for 3-(4-aminophenyl)-N-methylpropanamide (CAS 705256-69-5): 0.7. https://pubchem.ncbi.nlm.nih.gov View Source
